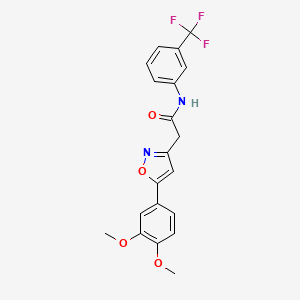

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is a specialty product for proteomics research . Its molecular formula is C12H15ClN2O3 . “C-[5-(3,4-Dimethoxy-phenyl)-isoxazol-3-yl]-methylamine” has a molecular formula of C12H14N2O3 .

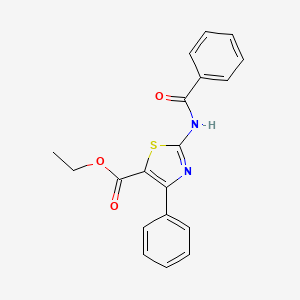

Molecular Structure Analysis

The molecular weight of “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is 270.71 . The molecular weight of “C-[5-(3,4-Dimethoxy-phenyl)-isoxazol-3-yl]-methylamine” is 234.25 .Scientific Research Applications

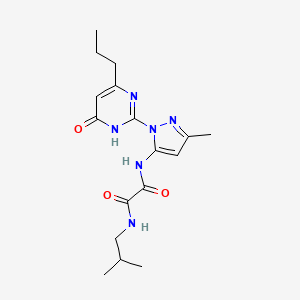

Isoxazole Derivatives as Chemotherapeutic Agents

Isoxazole derivatives have been recognized for their potential in chemotherapy, owing to their antiproliferative properties. A study synthesized several isoxazole derivatives and tested them for antiproliferative effects against cancer cell lines such as MCF7 (breast adenocarcinoma) and HeLa (cervical cancer). The lead compound, notably featuring a 3,4-dimethoxyphenyl and a thiophen-2-yl group on the isoxazole ring, demonstrated significant inhibition of cell proliferation. In MCF7 cells, this compound induced apoptosis and cell cycle arrest, showcasing its therapeutic potential against cancer. Moreover, in an in vivo study involving DMBA-induced mammary tumors in Sprague–Dawley rats, this derivative not only inhibited tumor growth but also downregulated estrogen receptor α (ERα), suggesting its relevance in breast cancer treatment due to its impact on hormone-sensitive pathways (Ananda et al., 2016).

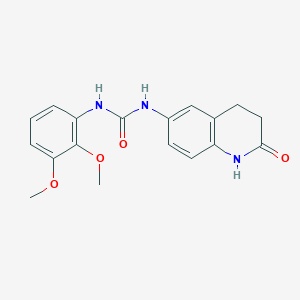

Synthesis and Biological Evaluation of Isoxazole Derivatives

The synthesis and biological evaluation of novel isoxazole compounds, including those with antimicrobial and anti-inflammatory properties, are a significant area of research. One study focused on synthesizing 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives, which displayed potent antibacterial and antifungal activities against various pathogens. This indicates the potential of isoxazole derivatives in developing new antimicrobial agents (Shiv Kumar et al., 2012).

Antiproliferative and COX-2 Inhibitory Activities

Another study synthesized 4,5-diphenyl-4-isoxazolines with various substituents to evaluate their analgesic, anti-inflammatory, and selective cyclooxygenase-2 (COX-2) inhibitory activities. The study found that certain derivatives exhibited excellent analgesic and anti-inflammatory activities and were potent, selective COX-2 inhibitors, highlighting their therapeutic potential in managing pain and inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors (Habeeb et al., 2001).

Safety and Hazards

Properties

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4/c1-27-16-7-6-12(8-18(16)28-2)17-10-15(25-29-17)11-19(26)24-14-5-3-4-13(9-14)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISGMCXMHIRLHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide](/img/structure/B2848766.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)

![3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide](/img/structure/B2848777.png)

![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)

![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)

![2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2848785.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl-](/img/structure/B2848787.png)

![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)